5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS No. 1006434-36-1) is a bicyclic heterocyclic compound with the molecular formula C₁₂H₁₄F₃N₅ (molecular weight: 285.27). Its structure comprises a pyrazolo[1,5-a]pyrimidine core fused with a 1,5-dimethylpyrazole moiety and a trifluoromethyl (-CF₃) group at the 7-position. The tetrahydropyrimidine ring introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s metabolic stability and the pyrazole’s ability to participate in hydrogen bonding .
Properties
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c1-7-8(6-17-19(7)2)9-5-10(12(13,14)15)20-11(18-9)3-4-16-20/h3-4,6,9-10,18H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVDVSRUERYGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CC(N3C(=CC=N3)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C12H14F3N5
- CAS Number : 1006356-62-2
- Predicted Flash Point : 212.3 ± 28.7 °C
- Predicted Boiling Point : 427.4 ± 45.0 °C at 760 mmHg .
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities through various mechanisms:
- Enzyme Inhibition : Many derivatives have shown potent inhibitory effects on enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are crucial in inflammatory pathways and cancer progression.
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects by inhibiting COX enzymes and reducing pro-inflammatory cytokine production .
Biological Activity Summary
The following table summarizes the biological activities reported for 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and related compounds:
Case Study 1: Anticancer Potential
A study evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers (TNFα and IL-6) following treatment with the compound.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. A study focusing on various derivatives found that these compounds can inhibit tumor cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways related to cancer progression . The compound has shown promise as a scaffold for developing new anticancer agents due to its structural features that facilitate interactions with biological targets.
Enzymatic Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target implicated in various cancers and inflammatory diseases. One study reported a derivative with an IC50 value in the low nanomolar range against this enzyme, indicating strong inhibitory potential .
Fluorescent Properties
Recent studies have explored the photophysical properties of pyrazolo[1,5-a]pyrimidines for applications in material science. These compounds have been utilized as fluorescent probes due to their ability to emit light upon excitation. This property is particularly useful in biological imaging and sensing applications where monitoring cellular processes is crucial . The synthesis of hybrid systems combining pyrazolo[1,5-a]pyrimidines with other fluorophores has resulted in enhanced fluorescence characteristics.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Molecules (2021) | Identified various synthetic routes for pyrazolo[1,5-a]pyrimidines with significant antitumor activity | Drug development for cancer therapies |
| Pharmaceuticals (2022) | Developed selective PI3Kδ inhibitors from pyrazolo[1,5-a]pyrimidine derivatives | Potential treatment for asthma and other inflammatory conditions |
| RSC Advances (2020) | Investigated fluorescent properties of pyrazolo[1,5-a]pyrimidines | Biological imaging and sensing applications |
Chemical Reactions Analysis
2.1. Cyclization Approaches
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Pyrazole Ring Formation : This is usually achieved by reacting hydrazines or hydrazones with α,β-unsaturated carbonyl compounds, such as β-ketoesters or β-diketones .
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Pyrimidine Ring Formation : This step often involves the reaction of pyrazole derivatives with aldehydes or ketones, facilitated by acid or base catalysts, leading to the formation of the pyrimidine ring through imine or oxime intermediates .
Chemical Reactions of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions typical for heterocycles. These include:
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Nucleophilic Substitution : The presence of a trifluoromethyl group can enhance the compound's reactivity towards nucleophilic substitution reactions.
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Electrophilic Substitution : The aromatic nature of the pyrazolo[1,5-a]pyrimidine ring allows for electrophilic substitution reactions, although these are less common due to the ring's stability.
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Cyclization Reactions : These are crucial in forming the pyrazolo[1,5-a]pyrimidine scaffold and can be used to introduce various substituents .
Potential Chemical Reactions for 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Given the general reactivity of pyrazolo[1,5-a]pyrimidines, the compound could potentially undergo reactions such as:
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Hydrolysis : The tetrahydropyrimidine ring might be susceptible to hydrolysis under acidic or basic conditions.
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Alkylation/Arylation : The nitrogen atoms in the pyrazole and pyrimidine rings could be alkylated or arylated using appropriate reagents.
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Oxidation : The tetrahydropyrimidine ring could be oxidized to form a fully aromatic pyrimidine ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold with diverse pharmacological applications. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Physicochemical Comparisons
Reactivity and Stability
- The tetrahydropyrimidine ring in the target compound reduces aromaticity, increasing susceptibility to oxidation compared to fully aromatic analogs like 439097-10-6 .
- The 1,5-dimethylpyrazole moiety improves stability against tautomerization compared to unsubstituted pyrazoles .
- Trifluoromethyl groups generally enhance thermal and enzymatic stability, as seen in all -CF₃-containing derivatives .
Key Takeaways
- The 1,5-dimethylpyrazole and tetrahydropyrimidine motifs in the target compound balance conformational flexibility and metabolic stability.
- Trifluoromethyl analogs universally exhibit enhanced bioavailability and resistance to oxidative metabolism.
- Substituent positioning (e.g., C-2 vs. C-5) profoundly impacts electronic and steric properties, influencing target selectivity and potency.
Q & A
Q. Table 1: Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidines
Q. Table 2: Spectroscopic Signatures of CF₃-Substituted Derivatives
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| CF₃ | – | 120–125 (q, J=288 Hz) | 1120–1170 (C-F) |
| NH (tetrahydropyrimidine) | 5.2–5.8 (br s) | – | 3300–3400 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
